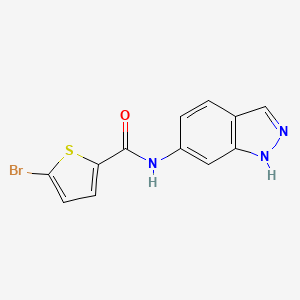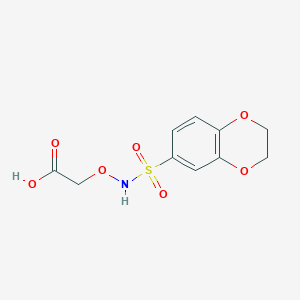![molecular formula C12H17NO5S B7567184 2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid is a chemical compound with the molecular formula C14H21NO5S. It is commonly known as TBOA, and it is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter in the central nervous system, which plays a crucial role in synaptic transmission and plasticity. Glutamate transporters are responsible for the reuptake of glutamate from the synaptic cleft, which is necessary for the proper functioning of the brain. TBOA is widely used in scientific research to study the role of glutamate transporters in various neurological disorders.
Mechanism of Action
TBOA inhibits the reuptake of glutamate by binding to the glutamate transporters. Glutamate transporters are membrane proteins that are responsible for the reuptake of glutamate from the synaptic cleft. TBOA binds to the glutamate transporters and prevents them from transporting glutamate back into the presynaptic neuron. This leads to an increase in extracellular glutamate concentration, which can cause excitotoxicity.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular glutamate concentration, which can cause excitotoxicity. TBOA has also been shown to induce seizures in animal models, which is consistent with the role of glutamate in epileptic seizures. Additionally, TBOA has been shown to impair learning and memory in animal models, which is consistent with the role of glutamate in synaptic plasticity.
Advantages and Limitations for Lab Experiments
TBOA has several advantages for lab experiments. It is a potent inhibitor of glutamate transporters, which allows researchers to study the role of glutamate in various neurological disorders. TBOA is also relatively easy to synthesize, which makes it readily available for scientific research. However, TBOA has some limitations for lab experiments. It can cause excitotoxicity, which can lead to neuronal damage and death. Additionally, TBOA has been shown to induce seizures in animal models, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on TBOA. One direction is to study the effects of TBOA on different types of glutamate transporters. There are several different types of glutamate transporters, and it is unclear whether TBOA has the same effects on all of them. Another direction is to study the effects of TBOA on different neurological disorders. TBOA has been primarily studied in the context of epilepsy, but it may have potential applications in other neurological disorders as well. Finally, there is a need for more research on the safety of TBOA. TBOA can cause excitotoxicity and induce seizures, which raises concerns about its safety for use in humans.
Synthesis Methods
The synthesis of TBOA involves the reaction of 4-tert-butylphenylsulfonyl chloride with hydroxyacetic acid in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or ethyl acetate, at room temperature. The crude product is then purified by column chromatography to obtain pure TBOA.
Scientific Research Applications
TBOA is extensively used in scientific research to study the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. TBOA is a potent inhibitor of glutamate transporters, which leads to an increase in extracellular glutamate concentration. This increase in glutamate concentration can cause excitotoxicity, which is the pathological process that leads to neuronal damage and death. By studying the effects of TBOA on glutamate transporters, researchers can gain insights into the mechanisms of various neurological disorders.
properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)9-4-6-10(7-5-9)19(16,17)13-18-8-11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWPGOASQLZDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)

![N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)
![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![4-chloro-N,N-dimethyl-2-[[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]benzamide](/img/structure/B7567145.png)
![1-[[4-(2,6-Dimethylmorpholine-4-carbonyl)anilino]methyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7567153.png)

![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)
